molecular formula C19H18FN5O2 B2356778 (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034295-75-3

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2356778
CAS RN: 2034295-75-3
M. Wt: 367.384
InChI Key: ZUJYKBVVZZBVOK-UHFFFAOYSA-N
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Description

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H18FN5O2 and its molecular weight is 367.384. The purity is usually 95%.
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Scientific Research Applications

P2X7 Antagonist Clinical Candidate

Antimicrobial Activity

  • Application : A series of compounds, including those similar to the query compound, demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This indicates potential use in treating microbial infections.
  • Reference : Kumar et al., 2012.

Crystal Structure and Physicochemical Properties

  • Application : The compound was studied for its crystallographic and conformational properties, providing insights into its molecular structure and potential interactions in various environments. Such studies are critical for the development of new pharmaceuticals and materials.
  • Reference : Huang et al., 2021.

Anticancer Evaluation

  • Application : Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, contributing to the development of new treatments for cancer.
  • Reference : Gouhar & Raafat, 2015.

properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c1-13-17(11-23-25(13)15-5-3-2-4-6-15)18(26)24-8-7-16(12-24)27-19-21-9-14(20)10-22-19/h2-6,9-11,16H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJYKBVVZZBVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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